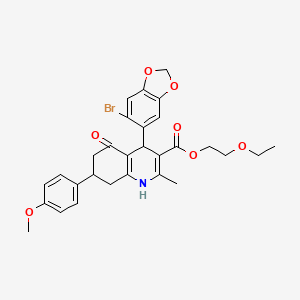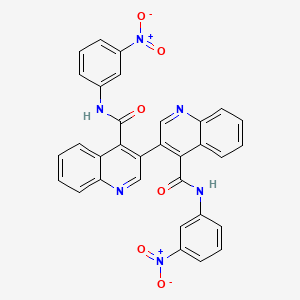![molecular formula C14H11N3O B5185625 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5185625.png)
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine derivatives typically involves the cyclization of hydrazides and carbonyl compounds to form the oxadiazole core. This process may include reactions with various reagents such as thiophosgene to create 1,2,4-oxadiazole-5(4H)-thiones, as demonstrated in the preparation of related compounds (Dürüst, Ağirbaş, & Sümengen, 1991).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives, including 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine, often features planar configurations that facilitate π-π interactions. These interactions are crucial for the compound's stability and its potential utility in forming coordination polymers with metals (Jin, You, & Ma, 2019).
Chemical Reactions and Properties
Oxadiazole compounds participate in various chemical reactions, including coordination with metals to form polymers. For example, coordination chemistry investigations with soft AgI, CuI, and CdII metal ions have led to the formation of one-dimensional polymeric structures, illustrating the compound's ability to engage in complex formation without involving the intermediate oxadiazole ring in coordination interactions (Jin, You, & Ma, 2019).
Physical Properties Analysis
The physical properties of 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine and related compounds, such as solubility and thermal stability, are influenced by their molecular structure. Compounds with oxadiazole rings demonstrate high thermal stability and glass-transition temperatures, indicating their potential for use in materials that require resistance to high temperatures (Grabiec, Kurcok, & Schab-Balcerzak, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity and the ability to form coordination polymers, highlight the versatility of oxadiazole derivatives. Their interaction with metal ions to create polymers with distinct optical and emission properties showcases the potential for application in fields such as materials science and optoelectronics (Jin, You, & Ma, 2019).
作用機序
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities .
Mode of Action
It’s known that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide and shows better hydrolytic and metabolic stability . This suggests that the compound might interact with its targets in a similar way to amides, but with improved stability.
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives have shown a broad spectrum of agricultural biological activities , suggesting that they may affect multiple pathways related to these activities.
Pharmacokinetics
The compound is known to be slightly soluble in dmso and methanol , which could potentially influence its bioavailability.
Result of Action
It’s known that 1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities , suggesting that they may have diverse effects at the molecular and cellular level.
Action Environment
The compound’s stability in dmso and methanol suggests that it might be stable in certain environments.
将来の方向性
特性
IUPAC Name |
3-(3-methylphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-10-3-2-4-12(9-10)13-16-14(18-17-13)11-5-7-15-8-6-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCADYFNQMKFANR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11-[4-(dimethylamino)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5185558.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5185561.png)
![4-(4-iodophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5185574.png)
![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B5185595.png)
![8-iodo-6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5185597.png)
![2-(4-bromophenyl)-3-[4-(4-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5185609.png)
![methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate](/img/structure/B5185612.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbutanamide](/img/structure/B5185616.png)
![1-(4-fluorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2-piperazinone trifluoroacetate](/img/structure/B5185623.png)
![4-chloro-N-[4-(cyanomethyl)phenyl]-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5185638.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5185646.png)
![N-(4-methoxyphenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5185652.png)